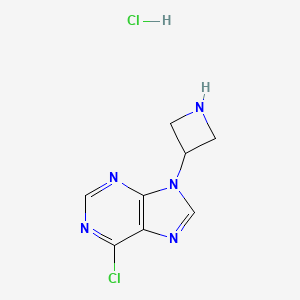![molecular formula C8H16IN B1446860 5-氮杂螺[4.4]壬烷碘化物 CAS No. 45650-35-9](/img/structure/B1446860.png)
5-氮杂螺[4.4]壬烷碘化物
描述
5-Azoniaspiro[44]nonane Iodide is a spirocyclic quaternary ammonium compound It is known for its unique structure, which includes a spirocyclic framework that imparts distinct chemical and physical properties
科学研究应用
5-Azoniaspiro[4.4]nonane Iodide has several scientific research applications:
Chemistry: It is used in the synthesis of anion exchange membranes due to its high stability in alkaline media.
Biology: The compound’s unique structure makes it a candidate for studying ion transport and membrane interactions.
Industry: Utilized in the production of stable electrolytes for energy storage devices such as supercapacitors.
作用机制
Target of Action
5-Azoniaspiro[4.4]nonane Iodide is a spirocyclic quaternary ammonium (QA) cation . It is primarily used in the synthesis of anion exchange membranes (AEMs), which are crucial components in various electrochemical devices .
Mode of Action
The compound interacts with its targets by forming stable bonds. The spirocyclic structure of 5-Azoniaspiro[4.4]nonane Iodide contributes to its higher alkaline stability compared to nonspirocyclic QA cations . This stability is associated with a higher energy barrier value related to a transition state .
Biochemical Pathways
The exact biochemical pathways affected by 5-Azoniaspiro[4Its role in the synthesis of aems suggests it may influence pathways related to ion transport and electrochemical reactions .
Result of Action
The primary result of 5-Azoniaspiro[4.4]nonane Iodide’s action is the formation of AEMs with promising alkaline stability . These membranes are crucial for the function of various electrochemical devices .
Action Environment
Environmental factors can significantly influence the action of 5-Azoniaspiro[4.4]nonane Iodide. For instance, its chemical stability is tested in alkaline media at elevated temperatures . The compound is also sensitive to moisture and should be stored under inert gas .
生化分析
Biochemical Properties
5-Azoniaspiro[4.4]nonane Iodide plays a crucial role in biochemical reactions, particularly in the context of anion exchange membranes. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and performance in alkaline environments. The compound’s spirocyclic structure contributes to its high energy barrier, which is associated with a transition state that provides higher alkaline stability compared to nonspirocyclic quaternary ammonium cations . This stability is essential for maintaining the integrity of biochemical reactions in which 5-Azoniaspiro[4.4]nonane Iodide is involved.
Cellular Effects
5-Azoniaspiro[4.4]nonane Iodide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes and its ability to enhance ion exchange processes contribute to its impact on cell function. Studies have demonstrated that 5-Azoniaspiro[4.4]nonane Iodide can improve the performance of cells in alkaline environments, making it a valuable component in biochemical applications .
Molecular Mechanism
The molecular mechanism of 5-Azoniaspiro[4.4]nonane Iodide involves its interaction with biomolecules at the molecular level. The compound’s spirocyclic structure allows it to bind effectively with enzymes and proteins, enhancing their stability and activity. Additionally, 5-Azoniaspiro[4.4]nonane Iodide can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s high energy barrier associated with its transition state contributes to its stability and effectiveness in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Azoniaspiro[4.4]nonane Iodide have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that 5-Azoniaspiro[4.4]nonane Iodide maintains its stability in alkaline environments over extended periods, making it suitable for long-term biochemical applications. Its degradation in non-alkaline environments may affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of 5-Azoniaspiro[4.4]nonane Iodide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and improve biochemical reactions. At higher doses, 5-Azoniaspiro[4.4]nonane Iodide may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
5-Azoniaspiro[4.4]nonane Iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s stability in alkaline environments allows it to participate in metabolic reactions without significant degradation. This stability is crucial for maintaining the integrity of metabolic pathways and ensuring the compound’s effectiveness in biochemical applications .
Transport and Distribution
The transport and distribution of 5-Azoniaspiro[4.4]nonane Iodide within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. The compound’s ability to enhance ion exchange processes contributes to its effective transport and distribution, making it a valuable component in biochemical applications .
Subcellular Localization
5-Azoniaspiro[4.4]nonane Iodide is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, enhancing its effectiveness in biochemical reactions. The subcellular localization of 5-Azoniaspiro[4.4]nonane Iodide is essential for its role in regulating cellular processes and maintaining cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azoniaspiro[4.4]nonane Iodide typically involves the formation of a spirocyclic quaternary ammonium system. One common method includes the reaction of a suitable amine with a spirocyclic precursor under controlled conditions. The reaction is often carried out in a medium that can serve both as the reaction solvent and as an electrolyte solvent .
Industrial Production Methods
Industrial production of 5-Azoniaspiro[4.4]nonane Iodide may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photo-cross-linking have been explored to enhance the stability of the compound in alkaline media .
化学反应分析
Types of Reactions
5-Azoniaspiro[4.4]nonane Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the quaternary ammonium group.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation and reduction reactions can lead to various oxidation states of the compound .
相似化合物的比较
Similar Compounds
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Comparison
Compared to 5-Azoniaspiro[4.5]decane and 5-Azoniaspiro[4.6]undecane, 5-Azoniaspiro[4.4]nonane Iodide exhibits higher stability in alkaline media. This is attributed to its unique spirocyclic structure, which provides a higher energy barrier for degradation .
属性
IUPAC Name |
5-azoniaspiro[4.4]nonane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOWCUCDJIERQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45650-35-9 | |
| Record name | 5-Azoniaspiro[4.4]nonane Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



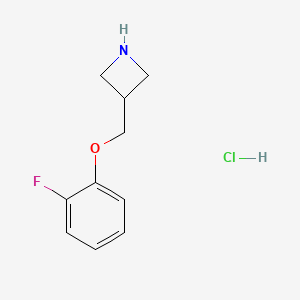

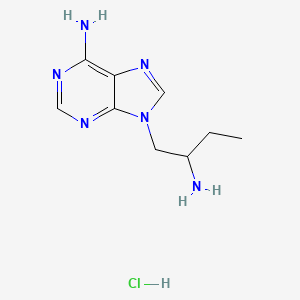
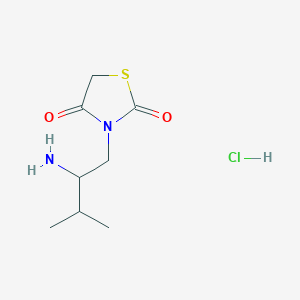

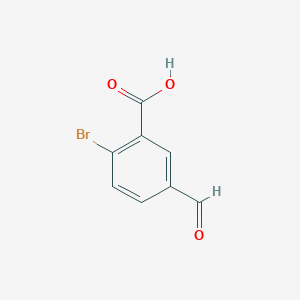
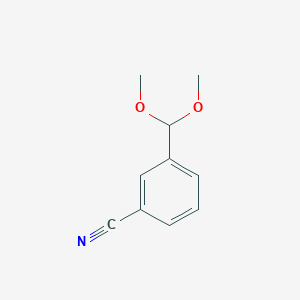

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)
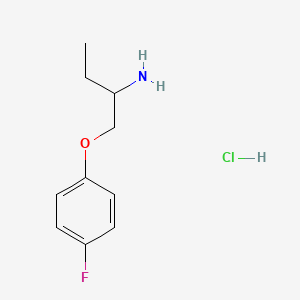
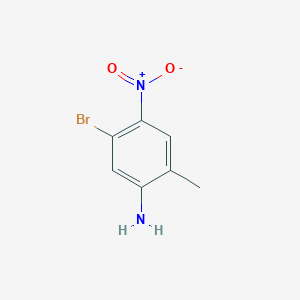
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
